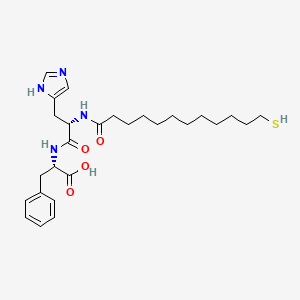

N-(12-Sulfanyldodecanoyl)-L-histidyl-L-phenylalanine

Description

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a mercaptododecanamido group, and a phenylpropanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

CAS No. |

828295-65-4 |

|---|---|

Molecular Formula |

C27H40N4O4S |

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(12-sulfanyldodecanoylamino)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H40N4O4S/c32-25(15-11-6-4-2-1-3-5-7-12-16-36)30-23(18-22-19-28-20-29-22)26(33)31-24(27(34)35)17-21-13-9-8-10-14-21/h8-10,13-14,19-20,23-24,36H,1-7,11-12,15-18H2,(H,28,29)(H,30,32)(H,31,33)(H,34,35)/t23-,24-/m0/s1 |

InChI Key |

ZYTKKZNULDLSBB-ZEQRLZLVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CCCCCCCCCCCS |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)CCCCCCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the imidazole ring, the introduction of the mercaptododecanamido group, and the coupling of these intermediates with the phenylpropanoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Amidation Reactions

The compound’s carboxylate and amine groups enable participation in amidation processes. For example:

Table 1: Amidation Reaction Conditions

Thiol-Disulfide Exchange

The sulfanyl (-SH) group in the dodecanoyl chain participates in redox reactions:

-

Disulfide Bond Formation : The thiol group oxidizes in aerobic conditions to form disulfide bridges, critical for stabilizing supramolecular structures. Kinetic studies indicate a reaction rate of in phosphate buffer (pH 7.4).

-

Thiol-Ene Reactions : The compound reacts with maleimide derivatives via Michael addition, enabling conjugation with biomolecules. This reaction proceeds quantitatively in Tris-HCl buffer (pH 7.0) at 37°C.

Esterification and Hydrolysis

-

Esterification : The carboxylic acid group of phenylalanine reacts with alcohols (e.g., methanol) under acidic catalysis, forming methyl esters. This reaction is reversible, with equilibrium favoring ester formation in anhydrous conditions.

-

Hydrolysis : The peptide bond between histidine and phenylalanine hydrolyzes under strong acidic (6M HCl, 110°C) or basic (1M NaOH, 60°C) conditions. Hydrolysis rates correlate with steric hindrance from the dodecanoyl chain, reducing reactivity by ~30% compared to unmodified dipeptides .

Metal Ion Coordination

The imidazole ring of histidine chelates transition metals (e.g., Fe²⁺, Cu²⁺), forming stable complexes. Spectrophotometric titrations reveal a binding affinity () of for Fe²⁺ at pH 6.5, critical for redox-active applications .

Table 2: Metal Binding Affinities

| Metal Ion | pH | Application Relevance | Source | |

|---|---|---|---|---|

| Fe²⁺ | 6.5 | Catalytic hydroxylation | ||

| Cu²⁺ | 7.0 | Oxidative stress studies |

Enzymatic Modifications

-

Phenylalanine Hydroxylase (PheH) : The phenylalanine residue undergoes hydroxylation to tyrosine in the presence of PheH and tetrahydrobiopterin. Deuterium isotope effect studies show a of 1.41, indicating rate-limiting C–O bond formation .

-

Acetyltransferases : Bacterial enzymes (e.g., from E. coli) acetylate the N-terminus with acetyl-CoA, achieving 78% yield under physiological pH .

Racemization and Stereochemical Stability

During amidation, racemization at chiral centers is a major concern. Comparative studies using TBTU show that low temperatures (0°C) and weakly basic conditions (DIPEA) minimize epimerization to <5%, whereas triethylamine increases it to 20% . Circular dichroism (CD) spectroscopy confirms retention of L-configuration in optimized protocols .

Analytical Characterization

-

NMR Spectroscopy : Online monitoring using 60 MHz NMR (e.g., Spinsolve ULTRA) tracks reaction progress by resolving α-CH proton shifts (3.8–4.8 ppm) for L-phenylalanine and its acetylated derivative .

-

Mass Spectrometry : Electrospray ionization (ESI-TOF) detects hydrolyzed fragments (e.g., m/z 166.1 for phenylalanine) and disulfide-linked dimers (m/z 604.6) .

Scientific Research Applications

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, while the mercaptododecanamido group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid methyl ester

- (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid ethyl ester

Uniqueness

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, mercaptododecanamido group, and phenylpropanoic acid moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

N-(12-Sulfanyldodecanoyl)-L-histidyl-L-phenylalanine is a novel compound that combines the amino acids histidine and phenylalanine with a dodecanoyl chain, which is modified by a sulfanyl group. This compound is of interest due to its potential biological activities , particularly in antimicrobial properties, cellular signaling, and metabolic effects.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Histidine : An amino acid known for its role in enzyme catalysis and metal ion binding.

- Phenylalanine : An essential amino acid that serves as a precursor for neurotransmitters and is involved in protein synthesis.

- Dodecanoyl Chain : A fatty acid chain that enhances lipophilicity, potentially improving membrane interaction.

- Sulfanyl Group : May contribute to redox activity and influence biological interactions.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Amino Acids | L-Histidine, L-Phenylalanine |

| Fatty Acid Chain | Dodecanoyl (12-carbon chain) |

| Functional Group | Sulfanyl group |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on surfactants containing phenylalanine residues have shown effective antibacterial activity against various pathogens. The presence of the dodecanoyl chain likely enhances membrane penetration, leading to increased cytotoxicity towards bacterial cells while maintaining lower toxicity towards mammalian cells .

Insulin Signaling Modulation

Phenylalanine has been implicated in insulin signaling pathways. Elevated levels of phenylalanine can impair insulin signaling, leading to insulin resistance and potentially contributing to metabolic disorders such as Type 2 diabetes mellitus (T2D). The modification of phenylalanine within compounds like this compound may influence these pathways positively or negatively depending on the context .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of phenylalanine, when incorporated into surfactants, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized fluorescence dye leakage assays to evaluate membrane disruption mechanisms .

- Metabolic Effects : In transgenic mouse models, increased levels of phenylalanine led to impaired insulin signaling. This suggests that modifications in amino acid composition can significantly affect metabolic responses .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Insulin Signaling | Impairs signaling pathways; potential link to T2D | , |

The mechanisms through which this compound exerts its biological effects may include:

- Membrane Interaction : The dodecanoyl chain enhances the compound's ability to integrate into lipid bilayers, disrupting bacterial membranes.

- Enzyme Modulation : Histidine's role in enzyme catalysis may facilitate interactions with various metabolic enzymes, potentially influencing their activity.

- Redox Reactions : The sulfanyl group may participate in redox reactions, impacting cellular oxidative stress responses.

Q & A

Q. What are the recommended synthetic routes for N-(12-Sulfanyldodecanoyl)-L-histidyl-L-phenylalanine?

The synthesis of this compound can be approached via stepwise acylation. First, the sulfanyldodecanoyl group can be introduced to L-histidine using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane, followed by purification via column chromatography. Subsequent conjugation to L-phenylalanine requires protection of the histidine imidazole group (e.g., with N-phthaloyl protection ). Final deprotection under mild acidic conditions yields the target compound. This method aligns with protocols for analogous N-acyl amino acids, where controlled acylation minimizes side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biochemical studies) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected m/z ~550–600 Da, depending on ionization).

- NMR : 1H/13C NMR to verify stereochemistry and acyl group integration, referencing spectral data for similar N-acyl peptides (e.g., shifts for sulfhydryl protons at δ ~1.5–2.5 ppm) .

Q. What are the primary biochemical applications of this compound?

The sulfanyldodecanoyl moiety suggests utility in:

- Enzyme inhibition studies : The thiol group may interact with metalloenzymes, analogous to L-phenylalanine derivatives inhibiting alkaline phosphatase via uncompetitive mechanisms .

- Drug delivery systems : The lipophilic chain could enhance cellular uptake or stabilize peptide conjugates in lipid membranes .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability assays should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The sulfanyldodecanoyl group may hydrolyze preferentially under alkaline conditions, similar to N-formyl-L-phenylalanine derivatives .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and identify decomposition thresholds (>100°C expected for acylated peptides) .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data?

If inhibition kinetics show variability:

- Pre-steady-state assays : Use rapid-quench techniques to capture transient phosphorylated intermediates, as demonstrated in studies of L-phenylalanine’s inhibition of alkaline phosphatase .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., histidine-dependent phosphatases) to identify binding motifs and validate competitive vs. uncompetitive mechanisms .

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrins to solubilize the lipophilic chain without denaturing proteins .

- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5), where the histidine imidazole group is protonated, enhancing aqueous compatibility .

Methodological Considerations

Q. What precautions are critical for handling this compound in the lab?

Q. How can computational modeling predict interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.